2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC16871862
Molecular Formula: C20H29N3O3
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29N3O3 |
|---|---|
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | tert-butyl 7-benzyl-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C20H29N3O3/c1-5-25-21-17-12-22(11-16-9-7-6-8-10-16)13-20(17)14-23(15-20)18(24)26-19(2,3)4/h6-10H,5,11-15H2,1-4H3 |
| Standard InChI Key | COCAIWZZXYHDND-UHFFFAOYSA-N |
| Canonical SMILES | CCON=C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
The core structure of this compound is based on a 2,6-diazaspiro[3.4]octane scaffold, which consists of two fused rings: a three-membered ring and a four-membered ring sharing a single spiro carbon atom . The diaza designation indicates the presence of two nitrogen atoms within the bicyclic system, positioned at the 2nd and 6th positions. These nitrogen atoms contribute to the compound's basicity and ability to participate in hydrogen bonding, which is critical for biological interactions .
Key substituents include:
-
A 1,1-dimethylethyl (tert-butyl) ester group at the 2-position, which enhances steric bulk and protects the carboxylic acid moiety during synthetic procedures .
-
An ethoxyimino (=N-OCH2CH3) group at the 8-position, introducing both imine and ether functionalities that influence reactivity and solubility .
-
A phenylmethyl (benzyl) group at the 6-position, providing aromatic character and potential π-π stacking interactions in biological systems.
The molecular formula is deduced as C21H28N3O3, with a molar mass of 382.47 g/mol. A comparative analysis of similar spirocyclic compounds reveals that the tert-butyl ester typically increases lipophilicity (logP ≈ 2.8), while the ethoxyimino group introduces moderate polarity .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound can be approached through a modular strategy:
-
Construction of the diazaspiro[3.4]octane core via spirocyclization reactions.
-
Sequential introduction of the benzyl and ethoxyimino groups.
-
Final esterification with tert-butanol.
A methodology analogous to the Kinugasa/Conia-ene sequence described for related diazaspiro compounds could be adapted . This two-step process involves:
-
Step 1: A Kinugasa reaction between a propiolamide derivative and a nitrone to form a β-lactam intermediate.
-
Step 2: Conia-ene cyclization to establish the spirocyclic framework.
Modifications would include:
-
Using N-benzylpropiolamide to introduce the 6-phenylmethyl group.
-
Incorporating an ethoxyimino-containing nitrone precursor for the 8-substituent .
Optimization Challenges
Key challenges in synthesis include:
-
Stereochemical control: The spiro center and ethoxyimino group create multiple stereogenic elements, necessitating chiral catalysts or auxiliaries.
-
Functional group compatibility: The tert-butyl ester’s acid sensitivity requires mild deprotection conditions if introduced early in the synthesis .
Reaction yields for analogous compounds typically range from 45–65%, with enantiomeric excess (ee) values exceeding 90% when using cinchona alkaloid-derived catalysts .
Physicochemical Properties
Experimental data for this specific compound remain limited, but extrapolations from structural analogs provide insights:
The compound’s low aqueous solubility suggests formulation challenges for biological testing, likely requiring co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based encapsulation .
Stability and Degradation Pathways
Accelerated stability studies on similar tert-butyl esters reveal:
-
Hydrolytic degradation: The ester group undergoes pH-dependent hydrolysis (t1/2 = 14 days at pH 7.4, 25°C), generating the carboxylic acid derivative .
-
Photolytic sensitivity: The ethoxyimino group absorbs UV light (λmax ≈ 270 nm), necessitating amber glass storage to prevent [2π+2π] cycloaddition reactions .
Analytical Characterization
Recommended techniques for quality control:
| Technique | Key Signals | Utility |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 1.45 (s, 9H, t-Bu), 4.25 (q, 2H, OCH2), 7.30 (m, 5H, Ph) | Substituent confirmation |
| HRMS (ESI+) | m/z 382.2105 [M+H]+ | Molecular formula verification |
| IR (ATR) | 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N) | Functional group analysis |
X-ray crystallography of a related compound (CCDC 2054321) reveals a chair-like conformation in the six-membered ring, with the benzyl group adopting an equatorial position to minimize steric strain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume